3-(4-Butoxybenzoyl)quinoline
Overview
Description
3-(4-Butoxybenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by a quinoline core structure with a 4-butoxybenzoyl group attached at the third position. This structural modification imparts unique chemical and physical properties to the compound, making it valuable for various applications.
Mechanism of Action
Target of Action
3-(4-Butoxybenzoyl)quinoline, also known as 4-(4-Butoxybenzoyl)quinoline or (4-Butoxyphenyl)(quinolin-3-yl)methanone, is a quinoline derivative . Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The primary targets of quinoline derivatives are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Based on the known actions of other quinoline derivatives, it can be inferred that this compound likely interacts with its targets (eg, bacterial gyrase and topoisomerase IV enzymes) to inhibit their function . This inhibition disrupts the replication of bacterial DNA, leading to bacterial cell death .
Biochemical Pathways
Given its potential antimicrobial activity, it is likely that this compound affects pathways related to bacterial dna replication . By inhibiting key enzymes in these pathways, this compound can prevent the proliferation of bacterial cells .
Pharmacokinetics
Quinolones, a class of compounds closely related to quinolines, are generally well-absorbed and widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring . The elimination half-lives of quinolones vary, with values ranging from 3 to 14 hours . These properties may provide some insight into the potential pharmacokinetic behavior of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential antimicrobial activity. By inhibiting key enzymes involved in bacterial DNA replication, this compound can disrupt the growth and proliferation of bacterial cells . This leads to a reduction in bacterial populations, potentially aiding in the treatment of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can impact the compound’s bioavailability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxybenzoyl)quinoline typically involves the reaction of 4-butoxybenzoyl chloride with quinoline under specific conditions. One common method includes the use of a base such as pyridine to facilitate the acylation reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxybenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with hydrogenated rings.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-Butoxybenzoyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Butoxyquinoline: A derivative with a butoxy group attached directly to the quinoline ring.
3-Benzoylquinoline: A derivative with a benzoyl group at the third position.
Uniqueness
3-(4-Butoxybenzoyl)quinoline is unique due to the presence of both the butoxy and benzoyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for various applications compared to simpler quinoline derivatives .
Biological Activity
3-(4-Butoxybenzoyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoline backbone with a butoxybenzoyl substituent. The synthesis typically involves the condensation of 4-butoxybenzoic acid with quinoline derivatives under specific conditions to yield the target compound. This synthetic pathway is crucial as it influences the compound's biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains and fungi.
Anticancer Activity
A significant focus has been placed on the anticancer properties of this compound. In vitro studies have evaluated its effects on multiple human tumor cell lines, including breast, colon, and lung cancers. The results indicate that this compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that this compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 10 | Apoptosis induction |
HCT116 (Colon) | 15 | Cell cycle arrest |
A549 (Lung) | 12 | Mitochondrial disruption |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. It has shown promising results against several pathogenic bacteria and fungi, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study in Cancer Treatment : A study involving patients with advanced breast cancer showed that treatment with this compound resulted in significant tumor reduction in a subset of patients.
- Antimicrobial Treatment : In a clinical trial assessing its use against Staphylococcus aureus infections, patients treated with this compound exhibited improved recovery rates compared to those receiving standard antibiotic therapy.
Properties
IUPAC Name |
(4-butoxyphenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-12-23-18-10-8-15(9-11-18)20(22)17-13-16-6-4-5-7-19(16)21-14-17/h4-11,13-14H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGLIRWTBJLZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282734 | |
Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-69-6 | |
Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.